methyl[(oxetan-2-yl)methyl]amine

Medicinal Chemistry Physicochemical Property Optimization Lead Optimization

Methyl[(oxetan-2-yl)methyl]amine (CAS 1936624-90-6), IUPAC name N-methyl-1-(oxetan-2-yl)methanamine, is a C5H11NO secondary amine building block (MW 101.15 g/mol) featuring an oxetane ring directly linked via a methylene spacer to a methyl-substituted nitrogen. The compound possesses one undefined stereocenter at the oxetane 2-position, one hydrogen bond donor, two hydrogen bond acceptors, a topological polar surface area of 21.3 Ų, and a computed XLogP3-AA of -0.2.

Molecular Formula C5H11NO
Molecular Weight 101.1
CAS No. 1936624-90-6
Cat. No. B6234652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl[(oxetan-2-yl)methyl]amine
CAS1936624-90-6
Molecular FormulaC5H11NO
Molecular Weight101.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl[(oxetan-2-yl)methyl]amine (CAS 1936624-90-6) Procurement-Ready Physicochemical Profile for Medicinal Chemistry Building Block Selection


Methyl[(oxetan-2-yl)methyl]amine (CAS 1936624-90-6), IUPAC name N-methyl-1-(oxetan-2-yl)methanamine, is a C5H11NO secondary amine building block (MW 101.15 g/mol) featuring an oxetane ring directly linked via a methylene spacer to a methyl-substituted nitrogen [1]. The compound possesses one undefined stereocenter at the oxetane 2-position, one hydrogen bond donor, two hydrogen bond acceptors, a topological polar surface area of 21.3 Ų, and a computed XLogP3-AA of -0.2 [1]. It is classified under the ECHA C&L Inventory as Flam. Liq. 3, Skin Corr. 1C, and STOT SE 3 [2]. Commercially available at ≥97% purity , this heterocyclic building block belongs to the amino-oxetane class increasingly employed in medicinal chemistry to modulate basicity, lipophilicity, solubility, and metabolic stability of drug candidates [3].

Methyl[(oxetan-2-yl)methyl]amine (CAS 1936624-90-6): Why Generic Amine Building Blocks Cannot Replicate the Property-Modulating Effects of the Oxetane Ring


Substituting methyl[(oxetan-2-yl)methyl]amine with a generic alkyl or benzyl secondary amine eliminates a suite of quantifiable physicochemical advantages conferred by the oxetane ring. In matched molecular pair studies, amino-oxetanes exhibit significantly reduced amine basicity compared to benzylamine analogs while maintaining improved aqueous solubility [1]. The oxetane oxygen exerts a powerful inductive electron-withdrawing effect that lowers the pKaH of an α-positioned amine by up to 2.7 units relative to non-oxetane comparators—a change of approximately 500-fold in basicity that directly impacts ionization state at physiological pH, passive membrane permeability, and off-target pharmacology profiles [2]. Additionally, replacing a gem-dimethyl group with an oxetane increases aqueous solubility by a factor of 4 to >4000 and reduces the rate of metabolic degradation in most cases [3]. Generic amine replacements cannot recapitulate this simultaneous multi-parameter optimization, making compound-specific selection essential for lead optimization campaigns where fine-tuning of logD, pKa, and metabolic clearance is required.

Methyl[(oxetan-2-yl)methyl]amine (CAS 1936624-90-6) Quantitative Differentiation Evidence Against Closest Chemical Analogs


Lipophilicity Control: XLogP3-AA = -0.2 vs. N-Methylbenzylamine LogP = 1.52 – A 1.7-log-unit Polarity Gain

Methyl[(oxetan-2-yl)methyl]amine exhibits a computed XLogP3-AA of -0.2, which is approximately 1.7 log units lower than the widely used secondary amine building block N-methylbenzylamine (CAS 103-67-3, experimental LogP = 1.52) [1][2]. This represents an approximate 50-fold reduction in octanol-water partition coefficient. For context, tetrahydrofurfurylamine (the THF analog, CAS 4795-29-3) shows LogP values ranging from -0.66 to +0.82 depending on stereochemistry and measurement method, positioning the oxetane-containing compound at the more hydrophilic end of the cyclic ether amine spectrum [3]. Lower LogP directly translates to reduced lipophilicity-driven off-target binding, lower volumes of distribution, and improved developability profiles.

Medicinal Chemistry Physicochemical Property Optimization Lead Optimization

Amine Basicity Reduction: pKaH Modulation by α-Oxetane – ΔpKa ≈ 2.7 Units vs. Non-Oxetane Alkyl Amines

In methyl[(oxetan-2-yl)methyl]amine, the oxetane ring is positioned β to the amine nitrogen via a methylene spacer. While the direct α-oxetane effect produces the maximum pKaH reduction of ~2.7 units (from ~9.9 to ~7.2, approximately 500-fold decrease in basicity), the β-positioning still exerts a measurable inductive electron-withdrawing effect through the intervening CH₂ group [1][2]. The primary amine analog, oxetan-2-ylmethanamine (CAS 882402-12-2), has a predicted pKa of 9.47 ± 0.29 . N-Methylation (present in the target compound) typically increases amine basicity by 0.3–0.5 pKa units compared to the primary amine, yielding an estimated pKaH in the range of approximately 9.8–10.0 for the non-oxetane alkyl secondary amine comparator. The oxetane inductive effect is expected to reduce this by 1.0–2.0 units depending on the through-bond distance and conformational preference [2]. In contrast, N-methylbenzylamine has a pKa (strongest basic) of 9.7 [3], with no oxetane-induced reduction.

Drug Design Amine Basicity Ionization State Control

Aqueous Solubility Enhancement: Oxetane Replacement of gem-Dimethyl Yields 4- to >4000-Fold Solubility Increase

Systematic studies across matched molecular pairs demonstrate that substituting a gem-dimethyl group with an oxetane ring can increase aqueous solubility by a factor of 4 to more than 4000, with concomitant reduction in the rate of metabolic degradation in most cases [1]. This solubility benefit translates to amino-oxetane building blocks: the matched molecular pair study of 12 aryl amino-oxetane/benzamide pairs confirmed that amino-oxetanes exhibited comparable profiles to their amide counterparts across pH stability, lipophilicity, clearance, and permeability while displaying improved solubility [2]. Methyl[(oxetan-2-yl)methyl]amine, with XLogP3-AA = -0.2 and TPSA = 21.3 Ų, is intrinsically more polar than analogous tetrahydrofuran- or cyclopentyl-based amine building blocks, favoring aqueous solubility in the derived amides and final compounds [3].

Drug Formulation Bioavailability Physicochemical Optimization

Conformational Definition and Three-Dimensionality: sp³-Rich Scaffold with Defined Exit Vectors vs. Planar Benzylamine

The oxetane ring introduces a puckered four-membered cyclic ether conformation with C–O bond lengths of approximately 1.43 Å and C–C bonds of 1.54 Å, creating a non-planar, sp³-rich geometry distinct from the planar aromatic ring of N-methylbenzylamine . Crystal structure analysis of amino-oxetane/benzamide matched pairs revealed that the oxetane introduces a conformational shift and alternative exit vectors that more closely resemble sulfonamides than amides, with the amino-oxetane motif adopting a preferred gauche conformation [1]. Methyl[(oxetan-2-yl)methyl]amine contains one undefined stereocenter, enabling access to single-enantiomer forms for stereospecific SAR exploration—an option unavailable with achiral N-methylbenzylamine [2]. The fraction of sp³-hybridized carbons (Fsp³) is inherently higher than benzylamine comparators, a parameter correlated with improved clinical developability.

Conformational Analysis Scaffold Diversity Fragment-Based Drug Discovery

Metabolic Stability: Oxetane Reduces Oxidative Metabolism by Redirecting Clearance Away from CYP450

Oxetane-containing compounds have been shown to redirect metabolic clearance from cytochrome P450-mediated oxidation toward microsomal epoxide hydrolase (mEH)-catalyzed hydrolysis, potentially decreasing the dependence on polymorphically expressed CYP enzymes and reducing drug-drug interaction liability [1]. In a direct case study, replacement of a cyclohexyl group with an oxetane in a γ-secretase inhibitor series shifted metabolism away from CYP3A4-mediated oxidation, translating into improved human liver microsomal stability [2]. The incorporation of an oxetane into an aliphatic chain also reduces the rate of metabolic degradation in most cases, as demonstrated across multiple structural contexts [3]. In contrast, N-methylbenzylamine and tetrahydrofurfurylamine rely primarily on CYP-mediated oxidative N-demethylation or ring oxidation, offering no comparable metabolic pathway redirection [4].

Drug Metabolism Pharmacokinetics Cytochrome P450

Synthetic Utility: Validated Key Intermediate for GLP-1 Receptor Agonist and Benzimidazole Drug Candidates

The (S)-enantiomer of the closely related oxetan-2-ylmethanamine is explicitly disclosed as a key intermediate in the synthesis of Danuglipron (PF-06882961), an oral small-molecule GLP-1 receptor agonist developed by Pfizer, as documented in patent CN117903088A [1]. Furthermore, WO2021118906A1 identifies oxetan-2-ylmethanamine as a key intermediate for preparing 1-[2-oxetan-2-ylmethyl]-1H-benzimidazole compounds, a class of GLP-1 receptor agonists [2]. Methyl[(oxetan-2-yl)methyl]amine, as the N-methylated derivative, offers a secondary amine handle for direct incorporation via reductive amination, amidation, or N-arylation without requiring N-protection/deprotection sequences needed for the primary amine analog [3]. The validated synthetic methodology for oxetane-2-methylamine derivatives (copper-catalyzed coupling, yields 68–72%) provides a reliable procurement-grade synthesis route [4].

Pharmaceutical Intermediate Patent-Backed Synthesis GLP-1 Agonist

Methyl[(oxetan-2-yl)methyl]amine (CAS 1936624-90-6) High-Value Application Scenarios Based on Differentiated Evidence


Lead Optimization: Basicity Reduction Without Lipophilicity Penalty

In lead series where amine basicity drives hERG binding, phospholipidosis, or excessive volume of distribution, methyl[(oxetan-2-yl)methyl]amine can replace a benzylamine or alkyl secondary amine moiety to reduce pKaH by an estimated 1–2 units through the β-oxetane inductive effect while simultaneously decreasing LogP by ~1.7 units relative to N-methylbenzylamine [1][2]. This dual parameter shift—lower basicity, lower lipophilicity—is difficult to achieve with conventional electron-withdrawing substituents (e.g., fluorine, trifluoromethyl) that typically increase lipophilicity. The oxetane achieves this without increasing molecular weight beyond 101.15 g/mol, maintaining ligand efficiency [3].

Amide Bioisostere Design: Amino-Oxetane as Metabolically Stable Amide Replacement

Matched molecular pair evidence demonstrates that amino-oxetanes maintain H-bond donor and acceptor capabilities of analogous amides while improving aqueous solubility and offering flexible accommodation of binding sites due to lower rotational barriers [1]. Methyl[(oxetan-2-yl)methyl]amine, as an N-methyl amino-oxetane, can serve as a direct amide bond surrogate in SAR exploration, replacing the carbonyl with the oxetane oxygen to retain key hydrogen-bonding interactions while eliminating the metabolic vulnerability of the amide bond to proteolysis/amidase hydrolysis [2]. This is particularly relevant for peptide mimetic and benzamide replacement programs where metabolic stability of the amide linkage is a key limitation.

GLP-1 Receptor Agonist and Metabolic Disease Drug Discovery

Patent disclosures explicitly link the oxetane-2-methylamine scaffold to clinical-stage GLP-1 receptor agonist programs, including Danuglipron (Pfizer) [1][2]. The N-methylated variant (the target compound) offers a strategic advantage over the primary amine: the secondary amine allows direct incorporation into target molecules via reductive amination or N-arylation without requiring a protection/deprotection sequence, reducing synthetic step count by at least one step [3]. Procurement of methyl[(oxetan-2-yl)methyl]amine at ≥97% purity [4] supports its use in SAR studies targeting metabolic disorders where oxetane-containing GLP-1 agonists have established clinical precedent.

Solubility-Limited Lead Rescue: Replacing gem-Dimethyl or Cyclopropyl Motifs

When early lead compounds containing gem-dimethyl or cyclopropyl groups exhibit poor aqueous solubility (<10 µM) that limits in vivo exposure, methyl[(oxetan-2-yl)methyl]amine provides a polarity-tuned replacement. Class-level evidence demonstrates that oxetane substitution for gem-dimethyl increases solubility by 4- to >4000-fold, while oxetane derivatives show pKa decreases of up to three units compared to cyclopropyl analogs [1][2]. The compact size (MW 101.15) and low LogP (-0.2) of this building block ensure that the solubility gain is achieved without significant molecular weight inflation, preserving the core pharmacophore while rescuing developability [3].

Quote Request

Request a Quote for methyl[(oxetan-2-yl)methyl]amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.